molecular formula C18H21ClN4O3S B2477139 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 838875-97-1

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide

Cat. No. B2477139
M. Wt: 408.9
InChI Key: VTOBTPOPIIOGAQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism Of Action

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide targets BTK, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide blocks B-cell receptor signaling and induces apoptosis in B-cell malignancies.

Biochemical And Physiological Effects

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to be a potent and selective inhibitor of BTK. In preclinical studies, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to inhibit BTK activity and induce apoptosis in B-cell malignancies. 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has also been shown to block B-cell receptor signaling and inhibit downstream signaling pathways such as the PI3K/AKT and NF-κB pathways. In addition, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has also been shown to have favorable pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects that could complicate the interpretation of experimental results. In addition, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has not been extensively studied in non-B-cell malignancies, which limits its potential applications in other types of cancer.

Future Directions

There are several future directions for the development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide. One potential direction is the clinical development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential direction is the development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide for the treatment of other types of cancer that are driven by BTK signaling, such as Waldenström macroglobulinemia and multiple myeloma. In addition, there is a need for further preclinical studies to better understand the mechanism of action of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide and its potential off-target effects.

Synthesis Methods

The synthesis of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide involves a series of chemical reactions that start with 4-chlorobenzenesulfonyl chloride and 4-pyridin-2-ylpiperazine. The intermediate product is then treated with 3-oxo-3-(propylamino)propanenitrile to form the final product. The synthesis of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide was shown to inhibit BTK activity and induce apoptosis in CLL cells. In another study published in Blood, 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide was shown to inhibit BTK activity and block B-cell receptor signaling in MCL cells. These preclinical studies provide a strong rationale for the clinical development of 4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide in the treatment of B-cell malignancies.

properties

IUPAC Name

4-chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c19-15-4-6-16(7-5-15)27(25,26)21-10-8-18(24)23-13-11-22(12-14-23)17-3-1-2-9-20-17/h1-7,9,21H,8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBTPOPIIOGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[3-oxo-3-(4-pyridin-2-yl-piperazin-1-yl)-propyl]-benzenesulfonamide

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